![molecular formula C20H18N6O2S B2887830 4-propyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1797959-54-6](/img/structure/B2887830.png)
4-propyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an oxadiazole ring, and a thiadiazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a propyl group (a three-carbon chain), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a thiadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom). The presence of these different rings and groups could give the compound unique chemical properties .Scientific Research Applications
Antimycobacterial Activity
Compounds containing 1,2,4-oxadiazole and thiadiazole moieties have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These heterocycles act as carboxylic acid isosteres and have shown varying degrees of potency, indicating their potential as therapeutic agents in treating tuberculosis (Gezginci, Martin, & Franzblau, 1998; Gezginci, Martin, & Franzblau, 2001).
Synthesis and Rearrangement
The synthesis and rearrangement of compounds containing pyridyl and 1,2,4-oxadiazole-5-thiones have been explored, leading to the formation of 1,2,4-thiadiazoles, which are of interest due to their biological activities (Dürüst, Ağirbaş, & Sümengen, 1991).
Anticancer and Anti-inflammatory Properties
Derivatives of 1,2,4-oxadiazoles and thiadiazoles have been investigated for their potential as anticancer and anti-inflammatory agents. This includes the design and synthesis of molecules targeting specific enzymes or biological pathways implicated in disease states, such as cholinesterase inhibitors for treating dementias and myasthenia gravis (Pflégr et al., 2022).
Antibacterial Activity
Novel pyrrolidinone derivatives bearing triazole, thiazole, and oxadiazole moieties have been synthesized and evaluated for their antibacterial activity against various pathogens, demonstrating the potential of these compounds in addressing bacterial infections (Balandis et al., 2019).
Future Directions
Future research on this compound could involve synthesizing it, studying its physical and chemical properties, determining its reactivity, and testing its biological activity. This could potentially lead to the discovery of new reactions, the development of new synthetic methods, or the discovery of new biological activities .
Mechanism of Action
Target of Action
The primary target of this compound is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1, also known as the vanilloid receptor 1, is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli . It seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons .
Mode of Action
The compound interacts with TRPV1, leading to its activation . This activation is sensitized by a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . Activation by vanilloids, like capsaicin, and temperatures higher than 42 degrees Celsius, exhibits a time- and Ca (2+)-dependent outward rectification, followed by a long-lasting refractory state .
Biochemical Pathways
The activation of TRPV1 affects several biochemical pathways. Mild extracellular acidic pH (6.5) potentiates channel activation by noxious heat and vanilloids, whereas acidic conditions (pH <6) directly activate the channel . The channel can also be activated by endogenous compounds, including 12-hydroperoxytetraenoic acid and bradykinin . It acts as an ionotropic endocannabinoid receptor with central neuromodulatory effects .
Result of Action
The activation of TRPV1 by the compound triggers a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis . This could potentially lead to changes in pain perception and other neurological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability might be affected by pH levels, as its activation of TRPV1 is potentiated by mild extracellular acidic pH and directly activated by more acidic conditions
properties
IUPAC Name |
4-propyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-2-6-16-18(29-26-24-16)20(27)22-15-9-4-3-7-13(15)11-17-23-19(25-28-17)14-8-5-10-21-12-14/h3-5,7-10,12H,2,6,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEPHSDWTWXZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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